DP1
Description
The designation "DP1" is used across multiple scientific disciplines to describe distinct molecular entities, each with unique structural and functional properties. This article systematically compares DP1 with analogous compounds in its respective contexts, supported by empirical data and structural analyses. Below, we categorize DP1 into its primary roles and provide comparative insights.
Properties
bioactivity |
Anticancer |
|---|---|
sequence |
RRQRRTSKLMKRGGKLAKLAKKLAKLAK |
Origin of Product |
United States |
Comparison with Similar Compounds
DP1 as a Degradation Product in Pharmaceutical Chemistry
Comparison with Sulfentrazone (SUL)
- Formation : DP1 is generated via basic hydrolysis of the lactone ring in sulfentrazone (SUL), retaining the parent compound's chromophoric core but adopting a more polar structure .
- Chromatographic Behavior : DP1 exhibits a lower retention time (RT) in reverse-phase chromatography compared to SUL due to increased polarity (RT: DP1 < SUL) .
- Functional Impact : Unlike SUL, DP1 lacks herbicidal activity but serves as a key marker for environmental residue analysis .
Comparison with LE404 Degradation Products
- Degradation Pathways : DP1 and DP2 are photodegradation products of the azecine derivative LE404. DP1 undergoes cleavage of an N-oxide group (losing OH⁻ and H₂O), while DP2 loses only H₂O .
- Structural Confirmation: NMR and LC-HRMS data confirm DP1’s N-oxide structure, distinguishing it from DP2’s non-oxidized form (Table 1) .
DP1 as an Antimicrobial Peptide
Comparison with DP2 Peptide
- Mechanism : Both DP1 and DP2 employ a barrel-stave model for transmembrane penetration. DP1 traverses membranes faster due to higher hydrophobicity (hydrophobicity index: DP1 > DP2) .
- Amino Acid Residues: Position 7 features phenylalanine (Phe) in DP1 vs. tryptophan (Trp) in DP2. Despite structural similarities in aromatic side chains, DP1’s hydrophobicity enhances antimicrobial efficacy against Gram-negative bacteria .
DP1 as a Prostaglandin D2 Receptor
Comparison with DP2 Receptor
- Signaling Pathways : DP1 receptor activation elevates cAMP, conferring neuroprotection in cerebral ischemia, whereas DP2 receptor activation reduces cAMP, promoting inflammatory responses .
- Tissue Distribution : Both receptors localize to smooth muscle and urothelium, but DP1 is predominantly membrane-bound in muscle cells, influencing vascular tone and bladder function .
DP1 in Structural Proteins: Desmoplakin I
Comparison with Desmoplakin II (DP2)
- Molecular Properties: Parameter DP1 DP2 Molecular Weight 285 kDa (dimer) 225 kDa (monomer) Stokes Radius 164 nm 90 nm Quaternary Structure Tail-to-tail dimer Monomeric DP1’s elongated, dumbbell-shaped structure (180 nm length) contrasts with DP2’s compact form (78–93 nm) .
DP1 as a Bioactive Polysaccharide
Comparison with DP2 Polysaccharide
- Structural Features: Molecular Weight: DP1 (1,131,726 Da) vs. Monosaccharide Composition: DP1 contains galactose (14.1%), glucose (56.2%), and mannose (29.7%) with diverse glycosidic linkages (1→2, 1→3, 1→4, 1→6) .
- Bioactivity: DP1 exhibits superior immunomodulatory and antioxidant effects compared to DP2, including RAW264.7 macrophage activation and inhibition of oxidative hemolysis .
DP1 in Enzymatic Complexes
Comparison with Mre11 PDE Domain
- Structural Overlaps : The PDE domain of DP1 shares a catalytic metal-binding site with P. furiosus Mre11 but diverges in active-site residues (e.g., His vs. Asp/Glu) .
- Functional Implications : Unlike Mre11’s role in DNA repair, DP1’s PDE activity is linked to proofreading in DNA polymerase complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
